molecular formula C8H7ClO2 B147171 Methyl 2-chlorobenzoate CAS No. 610-96-8

Methyl 2-chlorobenzoate

Cat. No.: B147171
CAS No.: 610-96-8
M. Wt: 170.59 g/mol
InChI Key: JAVRNIFMYIJXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chlorobenzoate is an organic compound with the molecular formula C8H7ClO2. It is an ester derived from 2-chlorobenzoic acid and methanol. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .

Safety and Hazards

Methyl 2-chlorobenzoate should not be released into the environment . It is advised to avoid dust formation, ingestion, and inhalation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If swallowed, the victim should drink water and seek medical attention .

Mechanism of Action

Target of Action

Methyl 2-chlorobenzoate is an ester that can be synthesized from 2-chlorobenzoyl chloride . It is used as a starting reagent in the synthesis of various quinazolinone derivatives . The primary targets of this compound are the enzymes and proteins involved in the synthesis of these derivatives.

Mode of Action

The compound interacts with its targets by donating its methyl group to the enzymes or proteins, which then incorporate this group into the quinazolinone derivatives . This results in changes to the structure and function of these derivatives.

Biochemical Pathways

It is known that the compound plays a role in the synthesis of quinazolinone derivatives . These derivatives are involved in various biochemical processes, including cell signaling, enzyme inhibition, and possibly others.

Pharmacokinetics

It may be metabolized in the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific quinazolinone derivatives that are synthesized. These derivatives can have various effects, including inhibiting certain enzymes, altering cell signaling pathways, and potentially affecting cell growth and proliferation .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its reduction with NaBH4 in diglyme at 162°C affords 2-chlorobenzyl alcohol . Therefore, optimal conditions are necessary for the compound to exert its effects effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. Another method involves the reaction of 2-chlorobenzoyl chloride with methanol .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of 2-chlorobenzoyl chloride with methanol under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Methyl 4-chlorobenzoate
  • Methyl 3-chlorobenzoate
  • Methyl 2-bromo-5-chlorobenzoate

Comparison: Methyl 2-chlorobenzoate is unique due to the position of the chlorine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. For example, methyl 4-chlorobenzoate and methyl 3-chlorobenzoate have different reactivity patterns due to the different positions of the chlorine atom . Methyl 2-bromo-5-chlorobenzoate, with an additional bromine atom, exhibits different chemical behavior and applications .

Properties

IUPAC Name

methyl 2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVRNIFMYIJXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044701
Record name Methyl 2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-96-8
Record name Methyl 2-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chlorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 2-CHLOROBENZOATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-chloro-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-CHLOROBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G344NES07R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

An excess solution of diazomethane in ether was added to an ice-cooled and stirred solution of o-chlorobenzoic acid (7.6 g, 48.6 mmol) in 50 ml of ether. After concentration, the residue was distilled under reduced pressure to give a colorless transparent oil of methyl o-chlorobenzoate (6.0 g, 35.2 mmol, yield 72.4%, b.p. 92°-93° C./7 mmHg), which was assigned the structure by the following data:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-chlorobenzoate
Reactant of Route 5
Methyl 2-chlorobenzoate
Reactant of Route 6
Methyl 2-chlorobenzoate
Customer
Q & A

Q1: How can Methyl 2-chlorobenzoate be utilized in the synthesis of nanostructured materials?

A1: this compound serves as a key building block in the synthesis of functionalized silsesquioxanes, a class of nanostructured materials. In a study by [], researchers successfully synthesized octakis(1-propyl-1H-1,2,3-triazole-4-yl(this compound))octasilsesquioxanes. This involved a two-step process:

    Q2: How does the position of the chlorine atom on Methyl chlorobenzoate influence its reactivity with trimethylstannyl anions?

    A2: Research suggests that the position of the chlorine atom significantly impacts the reactivity of Methyl chlorobenzoate with trimethylstannyl anions (Me3Sn-) in radical nucleophilic substitution (SRN1) reactions. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.